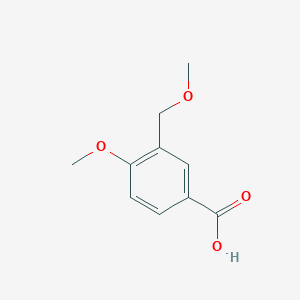

4-Methoxy-3-(methoxymethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-(methoxymethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of methoxy groups and a methoxymethyl group attached to a benzene ring. This compound is structurally related to various other benzoic acid derivatives that have been studied for their potential applications in different fields, including as intermediates in organic synthesis and as part of molecular systems with interesting properties.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids was deprotonated selectively at the para position to the carboxylate group, which led to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . Additionally, the Mitsunobu reaction has been employed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, which served as both a reductant and a pronucleophile, to invert a secondary alcohol stereospecifically to an ester . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Methoxy-3-(methoxymethyl)benzoic acid.

Molecular Structure Analysis

The molecular structure and vibrational spectral analysis of related compounds, such as 4-methoxy-2-methyl benzoic acid, have been carried out using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy . Theoretical computational methods, including density functional theory (DFT) and Hartree-Fock (HF), have been used to derive equilibrium geometry, vibrational wavenumbers, and related properties . These studies provide a foundation for understanding the molecular structure of 4-Methoxy-3-(methoxymethyl)benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives has been a subject of interest. For example, a study on 4-bromo-3-(methoxymethoxy) benzoic acid determined various molecular parameters and reactivity descriptors, such as ionization energy, hardness, and electrophilicity, which predict the compound's reactivity . The influence of solvents on these parameters was also examined, indicating that solvation can alter the values of reactivity descriptors . This information can be extrapolated to understand the chemical reactions that 4-Methoxy-3-(methoxymethyl)benzoic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives have been extensively studied. For instance, the crystal structures of related compounds have been analyzed, revealing that two-dimensional architectures are formed principally by hydrogen bonds and other interactions . The vibrational analysis, as well as the study of chemical reactivity descriptors, provides a comprehensive understanding of the properties of these molecules . These findings can be used to infer the physical and chemical properties of 4-Methoxy-3-(methoxymethyl)benzoic acid.

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structures

4-Methoxy-3-(methoxymethyl)benzoic acid derivatives have been employed in the synthesis of lanthanide coordination compounds to investigate the influence of electron-releasing or electron-withdrawing substituents on photophysical properties. For example, complexes synthesized using derivatives of 4-benzyloxy benzoic acid, a related compound, showed that electron-releasing substituents improve photoluminescence, which is valuable for applications in materials science and luminescent markers (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Chemical Reactivity and Vibrational Analysis

Research on derivatives like 4-bromo-3-(methoxymethoxy) benzoic acid provides insight into the reactivity and vibrational properties of these molecules. Detailed computational studies, including density functional theory (DFT), help predict reactivity and understand the influence of substituents on molecular properties. This has implications for designing new molecules with desired reactivity and stability for pharmaceuticals and organic synthesis (Yadav, Khare, Yadav, Maurya, Singh, & Kumar, 2022).

Supramolecular Chemistry and Crystal Engineering

The study of alkoxy-benzoic acids, including methoxy derivatives, contributes to the understanding of crystal structures and supramolecular assemblies. These compounds form various hydrogen-bonded networks, influencing their crystalline architectures. Such insights are crucial for crystal engineering, where the goal is to design materials with specific molecular arrangements for applications in catalysis, separation, and drug delivery (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).

Polymer Science

In polymer science, benzoic acid derivatives, including methoxy-substituted ones, are explored as dopants for conducting polymers like polyaniline. The doping process significantly affects the conductivity and physical properties of the polymer, which is essential for developing advanced materials for electronics, sensors, and energy storage devices (Amarnath & Palaniappan, 2005).

Environmental and Analytical Chemistry

Investigations into the reaction mechanisms of methoxybenzoic acids with radicals are important for understanding atmospheric chemistry and pollution mitigation strategies. Such studies provide insights into the degradation pathways of organic compounds in the environment, aiding in the assessment of their persistence and potential environmental impact (Gaisberger & Solar, 2001).

Mecanismo De Acción

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .

Biochemical Pathways

It is known that benzoic acid derivatives can participate in various biochemical pathways due to their reactivity .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .

Propiedades

IUPAC Name |

4-methoxy-3-(methoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-8-5-7(10(11)12)3-4-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOPJIXIDQXANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396368 |

Source

|

| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methoxymethyl)benzoic acid | |

CAS RN |

91061-77-7 |

Source

|

| Record name | 4-methoxy-3-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)

![2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1350659.png)

![Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate](/img/structure/B1350666.png)